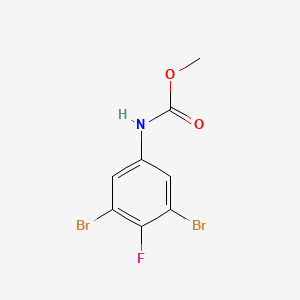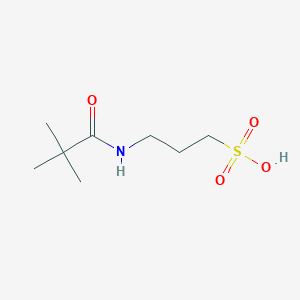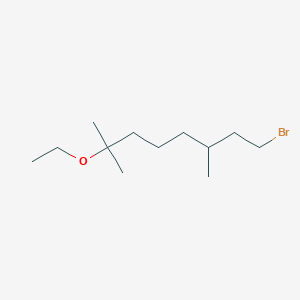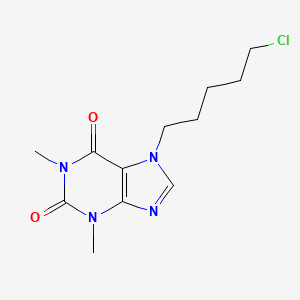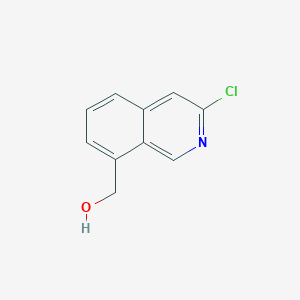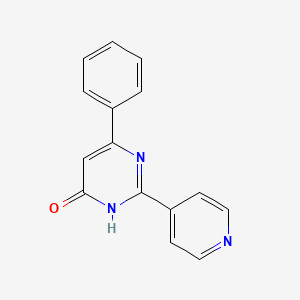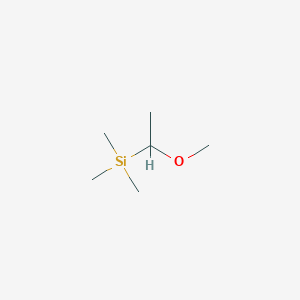
5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position on the benzofuran ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxybenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 5-hydroxybenzofuran-2-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-hydroxybenzofuran: Similar structure but with a methyl group instead of a carboxylic acid group.
5-Nitrobenzofuran-2-carboxylic acid: Contains a nitro group instead of a hydroxyl group.
Uniqueness: 5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C10H8O4 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
5-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4,11H,1H3,(H,12,13) |
InChI-Schlüssel |
FMHWXKPNZSRSGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


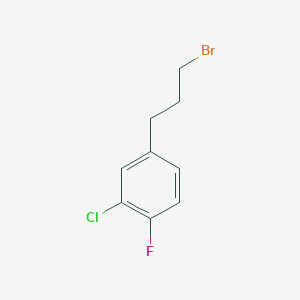
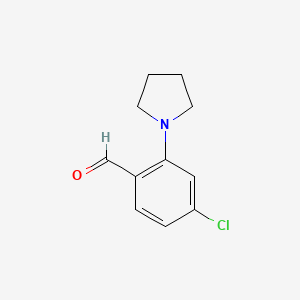
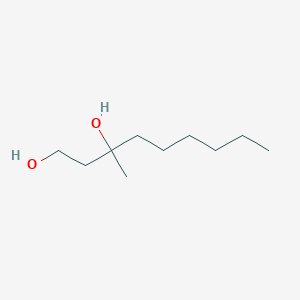


![2-[3,5-Bis(bromomethyl)phenyl][1,3]oxazolo[4,5-b]pyridine](/img/structure/B8609349.png)

